

Spectroscopic comparison of 4-Chloro-2,3-dihydrobenzofuran isomers

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Compound of Interest

Compound Name: 4-Chloro-2,3-dihydrobenzofuran

Cat. No.: B1589167

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An Expert Guide to the Spectroscopic Differentiation of 4-, 5-, 6-, and 7-Chloro-2,3-dihydrobenzofuran Isomers

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom to the aromatic ring can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Consequently, the precise and unambiguous identification of the chlorine atom's position is a critical step in chemical synthesis, quality control, and drug development. However, the four positional isomers—4-Chloro-, 5-Chloro-, 6-Chloro-, and 7-Chloro-2,3-dihydrobenzofuran—exhibit very similar physical properties, such as boiling points and retention times in chromatography, making their differentiation by non-spectroscopic means challenging.

This guide provides a comprehensive comparison of these four isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the nuanced spectral differences that arise from the distinct electronic environments created by the chlorine's position, offering a definitive guide for researchers.

Experimental Methodologies

To ensure data reliability and reproducibility, standardized protocols for sample preparation and analysis are paramount. The following sections outline the methodologies used to acquire the comparative data presented in this guide.

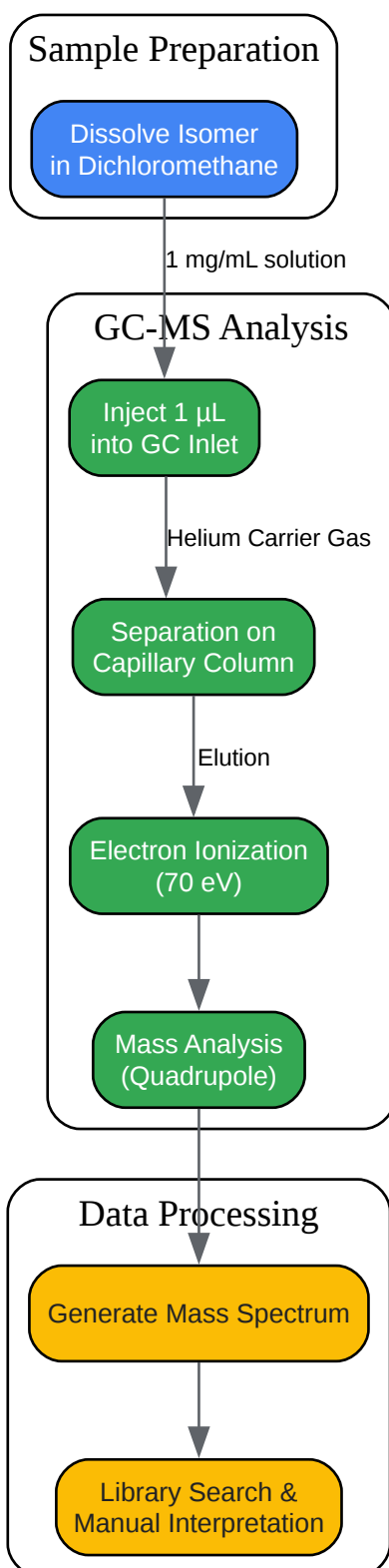
Sample Preparation

- **NMR Spectroscopy:** Samples of each isomer (5-10 mg) were dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solutions were transferred to 5 mm NMR tubes for analysis.
- **FT-IR Spectroscopy:** A small drop of each neat liquid isomer was placed between two potassium bromide (KBr) plates to form a thin film. A background spectrum of the clean KBr plates was acquired prior to sample analysis.
- **GC-MS:** Stock solutions of each isomer (1 mg/mL) were prepared in dichloromethane. A 1 μL aliquot of each solution was injected into the GC-MS system.

Instrumentation and Data Acquisition

- **NMR:** ^1H (400 MHz) and ^{13}C (100 MHz) NMR spectra were recorded on a standard spectrometer.
- **FT-IR:** Spectra were obtained using an FT-IR spectrometer over a range of 4000–400 cm^{-1} with a resolution of 4 cm^{-1} .
- **GC-MS:** Analysis was performed on a system equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm). The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.

The logical workflow for sample analysis, particularly for a volatile liquid mixture, is depicted below.



4-Chloro-2,3-dihydrobenzofuran

5-Chloro-2,3-dihydrobenzofuran

6-Chloro-2,3-dihydrobenzofuran

7-Chloro-2,3-dihydrobenzofuran

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